molecular formula C11H13NO3 B8586273 1-Cyclopropyl-2-(2-nitrophenyl)ethanol

1-Cyclopropyl-2-(2-nitrophenyl)ethanol

Cat. No.: B8586273
M. Wt: 207.23 g/mol
InChI Key: HELCQAIXQCZKTH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-nitrophenyl)ethanol is a secondary alcohol featuring a cyclopropyl group at the 1-position and a 2-nitrophenyl moiety at the 2-position of the ethane backbone. Structural characterization would likely involve NMR and HRMS, as seen in similar ethanol derivatives .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-cyclopropyl-2-(2-nitrophenyl)ethanol

InChI

InChI=1S/C11H13NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8,11,13H,5-7H2

InChI Key

HELCQAIXQCZKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Ethanol Derivatives with Varied Substituents

1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol Structure: Ethanol backbone with cyclopropyl and 4-methylpiperazinyl groups. Synthesis: Prepared via reduction of the corresponding ketone (63% yield) .

This compound (Target Compound) Structure: Ethanol backbone with cyclopropyl and 2-nitrophenyl groups. Inferred Properties: Higher molecular weight (207.23 g/mol) compared to its ketone precursor (205.21 g/mol) due to hydroxyl group addition . The nitro group may reduce solubility in nonpolar solvents.

Ketone vs. Alcohol Functional Groups

1-Cyclopropyl-2-(2-nitrophenyl)ethanone Key Difference: Ketone group (C=O) instead of alcohol (CH₂OH).

Substituted Phenyl Analogs

1-Cyclopropyl-2-(2-methylphenyl)ethanamine Structure: Ethane backbone with cyclopropyl and 2-methylphenyl groups; amine functional group. Properties: Lower molecular weight (175.27 g/mol) than the target ethanol derivative; methyl group offers electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .

1-(2-Amino-6-nitrophenyl)ethanone Structure: Combines amino and nitro groups on the phenyl ring with a ketone. Hazards: Precautionary measures (e.g., P261, P262) suggest respiratory and dermal exposure risks .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Synthesis Yield (%) Key Functional Groups Reference
This compound C₁₁H₁₃NO₃ 207.23 Not reported Not reported Ethanol, 2-nitrophenyl Inferred
1-Cyclopropyl-2-(2-nitrophenyl)ethanone C₁₁H₁₁NO₃ 205.21 Not reported Not reported Ketone, 2-nitrophenyl
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethanol C₁₀H₂₀N₂O 200.28 Yellow oil 63 Ethanol, 4-methylpiperazinyl
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₇N 175.27 Not reported Not reported Amine, 2-methylphenyl
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Not reported Not reported Ketone, amino, nitro

Key Research Findings

Synthesis Efficiency: Piperazine-substituted ethanol derivatives (e.g., 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethanol) are synthesized in moderate yields (63%), suggesting steric or electronic factors influence reaction efficiency . The nitro group in the target compound may further complicate reduction steps due to its electron-withdrawing nature.

Hazard Profiles: Compounds with nitro groups (e.g., 1-(2-amino-6-nitrophenyl)ethanone) often require precautions against inhalation or dermal contact , implying similar handling considerations for the target ethanol derivative.

Conversely, the nitro group may reduce stability under basic or reducing conditions .

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